molecular formula C19H17ClN2O5 B2929183 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888448-11-1

3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2929183
CAS No.: 888448-11-1
M. Wt: 388.8
InChI Key: UIOVCXFCUKYIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a chloroacetamido substituent at the 3-position and a 3,4-dimethoxyphenyl group attached via the amide nitrogen. Its structural complexity arises from the benzofuran core, which provides rigidity, and the substituted acetamido and aryl groups, which influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-14-8-7-11(9-15(14)26-2)21-19(24)18-17(22-16(23)10-20)12-5-3-4-6-13(12)27-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOVCXFCUKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family. Its structure includes a benzofuran core, which is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. This article presents an overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : Approximately 359.81 g/mol

The compound features a chloroacetamido group and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that compounds within the benzofuran class exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound's structural attributes suggest potential anti-inflammatory activity. Interaction studies have focused on its binding affinity to cyclooxygenase (COX) enzymes:

  • Findings : Preliminary data indicate that it may inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory mediators .

Neuroprotective Properties

Benzofuran derivatives have also been evaluated for neuroprotective effects:

  • Study Results : Compounds similar to this compound have exhibited neuroprotective effects against NMDA-induced excitotoxicity in neuronal cultures . These findings suggest a potential role in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzofuran derivatives:

Compound NameStructural FeaturesBiological Activity
3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamideContains difluorophenyl groupAntimicrobial, anti-inflammatory
3-methyl-benzofuran-2-carboxamideSimplified structure without chloroacetamidoAntimicrobial activity
This compoundContains dimethoxyphenyl groupAnticancer activity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases or modulating Bcl-2 family proteins.
  • Enzyme Inhibition : By inhibiting key enzymes involved in inflammatory pathways, it may reduce inflammation and associated pain.
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives possess free radical scavenging properties, contributing to their neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzofuran-2-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison with three key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 3-Position Aryl Group (N-Substituent) Molecular Weight Key Features
Target Compound 2-Chloroacetamido 3,4-Dimethoxyphenyl 468.9 (calc.) Chlorine enhances electrophilicity; methoxy groups improve lipophilicity
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888451-03-4) 2-Chloro-6-fluorobenzamido 3,4-Dimethoxyphenyl 468.9 Fluorine introduces electronegativity, potentially altering metabolic stability
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5) Biphenyl-4-ylacetamido 3-Fluorophenyl 464.5 Biphenyl group increases steric bulk; fluorine may affect target selectivity
3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2) 2-Naphthamido 3,4-Dimethylphenyl 434.5 Naphthyl group enhances hydrophobicity; methyl groups reduce polarity

Substituent Effects on Reactivity and Bioactivity

  • Chloro vs. Fluoro Substituents : The target compound’s 2-chloroacetamido group is more reactive than the 2-chloro-6-fluorobenzamido analog (CAS 888451-03-4) due to the electron-withdrawing nature of chlorine, which may enhance covalent interactions with biological targets. Fluorine in the latter compound could reduce metabolic degradation but may also decrease binding affinity due to steric hindrance .
  • Aryl Group Variations : The 3,4-dimethoxyphenyl group in the target compound offers moderate lipophilicity compared to the 3-fluorophenyl (CAS 887882-13-5) and 3,4-dimethylphenyl (CAS 888459-57-2) groups. Methoxy groups are prone to demethylation in vivo, whereas methyl or fluorine substituents are metabolically more stable .

Molecular Weight and Solubility

The target compound (MW ~468.9) is heavier than its analogs, primarily due to the chloroacetamido and dimethoxyphenyl groups. This higher molecular weight may reduce aqueous solubility compared to the naphthamido derivative (CAS 888459-57-2, MW 434.5), which compensates with a hydrophobic naphthyl group .

Hypothetical Pharmacokinetic Profiles

  • Metabolic Stability : The biphenyl-containing analog (CAS 887882-13-5) is likely more resistant to oxidative metabolism due to its bulky substituents, while the target compound’s methoxy groups may undergo phase I demethylation .
  • Target Selectivity : The chloroacetamido group in the target compound could confer selectivity toward cysteine-rich enzymes (e.g., kinases), whereas the naphthamido analog (CAS 888459-57-2) might favor hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.